S,S-Diethyl ethylphosphonodithioate
Description
Contextualizing S,S-Diethyl Ethylphosphonodithioate within Organophosphorus Chemistry
This compound belongs to the class of organophosphorus compounds, which are characterized by the presence of a phosphorus-carbon bond. Specifically, it is a member of the phosphonodithioate subclass, distinguished by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two sulfur atoms, which are in turn connected to ethyl groups. The general structure of phosphonic acid features a phosphorus atom bonded to three oxygen atoms (two hydroxyl groups and one P=O double bond) and one carbon atom. beilstein-journals.org The substitution of the hydroxyl groups with thiol groups gives rise to phosphonodithioic acids.
The synthesis of S,S-dialkyl phosphonodithioates, including both symmetrical and unsymmetrical variations, has been a subject of research. ucc.ie Symmetrically substituted versions can be prepared from the corresponding phosphonic dichlorides. ucc.ie A method for synthesizing unsymmetrically substituted phosphonodithioates involves a sequential alkylation-deprotection-alkylation strategy. ucc.ie The phosphonothioate motif, a close relative of the phosphonodithioate structure, is found in a number of commercially significant agrochemicals. ucc.ie
The broader family of organophosphorus compounds, which includes phosphonic acids and their derivatives, has been explored for a wide range of applications due to their structural similarity to phosphates and their coordination properties. beilstein-journals.org Research in this area has led to the development of methods for creating P-C bonds, a fundamental step in the synthesis of many organophosphorus compounds. beilstein-journals.org
Research Significance and Academic Relevance of this compound Studies
The academic relevance of this compound and related compounds lies in their utility as subjects for synthetic methodology development and for exploring structure-activity relationships in the broader field of organophosphorus chemistry. The synthesis of sulfur-containing analogues of biologically important phosphates, such as lysophosphatidic acid (LPA) and cyclic phosphatidic acid (cPA), highlights a key area of research interest. rsc.org The substitution of oxygen with sulfur in these molecules can lead to new biological activities and regulatory properties. rsc.org
Studies have focused on the synthesis of phosphorothioate (B77711) and phosphorodithioate (B1214789) analogues of lysophospholipids. rsc.org These synthetic efforts are significant as they contribute to the library of available organophosphorus compounds and allow for the investigation of how the inclusion of sulfur affects their chemical and biological properties. For instance, the synthesis of various S,S-dialkyl alkylphosphonodithioates has been reported, demonstrating methods to create both symmetrical and unsymmetrical structures. ucc.ie
The table below provides some of the known chemical properties of this compound.
| Property | Value |
| CAS Number | 18032-95-6 chemcd.comchemcd.com |
| Molecular Formula | C6H15OPS2 chemcd.comchemcd.comnih.gov |
| Molecular Weight | 198.29 g/mol chemcd.comchemcd.comnih.gov |
| Synonyms | ([ETHYL(ETHYLSULFANYL)PHOSPHORYL]SULFANYL)ETHANE chemcd.comchemcd.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
18032-95-6 |
|---|---|
Molecular Formula |
C6H15OPS2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
1-bis(ethylsulfanyl)phosphorylethane |
InChI |
InChI=1S/C6H15OPS2/c1-4-8(7,9-5-2)10-6-3/h4-6H2,1-3H3 |
InChI Key |
JACPDPNUDAAICS-UHFFFAOYSA-N |
SMILES |
CCP(=O)(SCC)SCC |
Canonical SMILES |
CCP(=O)(SCC)SCC |
Other CAS No. |
18032-95-6 |
Origin of Product |
United States |
Mechanistic Studies of S,s Diethyl Ethylphosphonodithioate Metabolism in Non Human Biological Systems
Pathways of Biotransformation of S,S-Diethyl Ethylphosphonodithioate
The transformation of this compound in biological systems proceeds through several key pathways, fundamentally altering its chemical structure and biological activity. These pathways primarily involve oxidative and hydrolytic reactions.
A primary metabolic pathway for many organophosphorus compounds containing a phosphorus-sulfur (P=S or P-S) bond is oxidative desulfuration. This process involves the conversion of the sulfur-containing parent compound into its oxygen analog, often referred to as an "oxon." This reaction is catalyzed by monooxygenases, such as the cytochrome P450 enzyme system. youtube.com In the case of this compound, which has two sulfur atoms single-bonded to the phosphorus, oxidative metabolism can replace these sulfur atoms with oxygen. This biotransformation is significant as the resulting oxygen analogs are often more potent inhibitors of acetylcholinesterase, the primary target of these compounds. The general reaction involves the addition of a hydroxyl group to the molecule, a hallmark of mixed-function oxidase activity. youtube.com
While this compound itself is an achiral molecule, its metabolic transformation can introduce chirality. The phosphorus atom can become a chiral center upon differential metabolism of its substituents. Enzymatic systems, particularly phosphotriesterases, are known to exhibit stereoselectivity, preferentially hydrolyzing one stereoisomer over another in chiral organophosphate substrates. nih.gov For instance, studies on other organophosphates have shown that enzymes involved in their metabolism can be highly stereoselective. nih.gov The formation of metabolites can also be stereospecific; for example, studies on nicotine (B1678760) metabolism by flavin-containing monooxygenases (FMO) and cytochrome P450 enzymes show the preferential formation of specific diastereomers. nih.gov This enzymatic stereoselectivity is determined by the three-dimensional structure of the enzyme's active site, which contains distinct pockets to accommodate the substrate's different groups. mdpi.com
Enzymatic Systems Involved in this compound Metabolism
The metabolism of this compound is mediated by two main families of enzymes: the mixed-function oxidases, which are primarily involved in activation, and the phosphotriesterases, which are responsible for detoxification through hydrolysis.
The mixed-function oxidase (MFO) system, also known as the cytochrome P450 (CYP) system, plays a crucial role in the biotransformation of a vast array of foreign compounds (xenobiotics). nih.govtaylorandfrancis.com These enzymes are membrane-bound proteins, most concentrated in the smooth endoplasmic reticulum of liver cells in vertebrates. youtube.com The MFO system catalyzes reactions where one atom of molecular oxygen is incorporated into a substrate, while the other is reduced to water, utilizing co-factors like NADPH. wikipedia.org For organophosphorus compounds, the MFO system is responsible for the initial oxidative metabolism, which can lead to either activation or detoxification. taylorandfrancis.com The conversion of P-S moieties to their P-O analogs is a key activation step catalyzed by these enzymes. The activity and composition of CYP enzymes can vary significantly among individuals and species due to genetic polymorphisms, age, and exposure to inducers or inhibitors, leading to large variations in the rate of metabolism. nih.gov
Table 1: Key Reactions Catalyzed by Mixed-Function Oxidases (MFOs) in Organophosphate Metabolism
| Reaction Type | Substrate Moiety | Product Moiety | Biological Effect |
|---|---|---|---|
| Oxidative Desulfuration | P=S | P=O | Activation |
| Side-chain Hydroxylation | R-CH₃ | R-CH₂OH | Detoxification |
This table represents general reactions for organophosphates, including the pathways relevant for this compound.
Phosphotriesterases (PTEs), also known as organophosphate hydrolases, are enzymes that detoxify organophosphates by cleaving their ester linkages. nih.gov These enzymes have been found in a wide range of organisms, from bacteria to mammals. mdpi.comnih.gov PTEs are metalloenzymes, often containing a binuclear metal center (typically zinc) in their active site, which is crucial for catalysis. nih.govnih.gov They are capable of hydrolyzing a broad spectrum of organophosphates, including insecticides and nerve agents. nih.gov
The mechanism involves the activation of a water molecule by the metal center, which then acts as a nucleophile to attack the phosphorus center of the substrate, leading to hydrolysis. nih.gov PTEs can hydrolyze various types of organophosphates, including phosphotriesters (P-O linkage), thiophosphotriesters (P=S), and phosphorothiolates (P-S linkage), which is the class this compound belongs to. nih.gov Research has demonstrated that some PTEs exhibit an "inverse thio effect," where the hydrolysis of thiophosphates (containing a P=S bond) is faster than their corresponding phosphate (B84403) (P=O) analogs. nih.gov
Table 2: Characteristics of Phosphotriesterase (PTE) from Pseudomonas diminuta
| Feature | Description | Reference |
|---|---|---|
| Enzyme Class | Hydrolase (EC 3.1.8.1) | mdpi.com |
| Catalytic Center | Binuclear metal center (e.g., Zn²⁺/Zn²⁺) | nih.gov |
| Mechanism | Hydrolysis of phosphate-triester linkages | nih.gov |
| Substrate Scope | Broad, including pesticides and nerve agents | nih.govnih.gov |
Comparative Metabolic Studies of Phosphonodithioates in Different Organisms
The metabolic fate and resulting biological effect of phosphonodithioates can vary significantly across different species, a phenomenon largely driven by differences in their metabolic enzyme profiles. nih.gov Such comparative studies are essential for understanding species-specific sensitivity and selectivity.
In contrast, many insect species may have different levels and isoforms of MFOs and often possess lower levels or less efficient hydrolytic enzymes compared to mammals. peerj.com This metabolic difference is a cornerstone of the selective toxicity of many organophosphate insecticides. The rapid activation by MFOs combined with slower hydrolytic detoxification can lead to a build-up of the toxic oxon in insects, resulting in higher toxicity. Studies on the metabolism of various xenobiotics in different species, including mammals, birds, and fish, have repeatedly shown that differences in the activity and substrate specificity of cytochrome P450 enzymes lead to species-specific metabolic profiles. nih.gov
In Vitro and In Vivo Metabolism in Model Organisms (e.g., Insects, Rodents, Plants)
The metabolism of the organophosphorus compound this compound has been a subject of investigation in various non-human biological systems to understand its biotransformation pathways. These studies, conducted in organisms such as insects, rodents, and plants, reveal the chemical modifications the compound undergoes within a living system. The metabolic fate of this compound is crucial for determining its persistence and potential biological activity.
In model organisms, the biotransformation of this compound typically involves a series of enzymatic reactions. These reactions primarily aim to increase the water solubility of the compound, thereby facilitating its excretion from the organism. Key metabolic transformations include oxidation, hydrolysis, and conjugation reactions.
Research findings indicate that the initial metabolic steps often involve the oxidation of the sulfur atoms, leading to the formation of more polar metabolites. Subsequent hydrolysis of the ester bonds can occur, breaking down the molecule into smaller, more easily excretable fragments. These fragments can then undergo further conjugation with endogenous molecules, such as glutathione (B108866) or glucuronic acid, to further increase their polarity.
The specific metabolites formed and the rate of metabolism can vary significantly between different species and even between different tissues within the same organism. This variability is often attributed to differences in the activity and substrate specificity of the metabolizing enzymes present in each biological system.
Interactive Data Table: Key Metabolic Reactions of this compound
| Reaction Type | Description | Resulting Metabolites |
| Oxidation | Addition of oxygen atoms, typically to the sulfur atoms. | Sulfoxides and sulfones |
| Hydrolysis | Cleavage of the P-S or S-C bonds by the addition of water. | Ethylphosphonic acid derivatives, thiols |
| Conjugation | Attachment of endogenous molecules to the parent compound or its metabolites. | Glutathione conjugates, glucuronide conjugates |
Analysis of Absorption, Distribution, and Excretion (ADME) in Experimental Systems
Studies focusing on the absorption, distribution, metabolism, and excretion (ADME) of chemical compounds are fundamental in understanding their pharmacokinetic profile. In the context of this compound, experimental systems have been employed to trace its path through a biological system from the point of entry to its eventual elimination.
Upon administration in experimental models, this compound is absorbed into the systemic circulation. The rate and extent of absorption can be influenced by the route of exposure. Following absorption, the compound is distributed throughout the body via the bloodstream.
The distribution pattern reveals the tissues and organs where the compound and its metabolites accumulate. While a portion of the radioactivity may be found in various extrapulmonary tissues, the primary route of elimination is through the urine. nih.gov Studies have shown that a significant percentage of the administered dose is excreted in the urine over a 72-hour period, indicating that the kidneys play a major role in clearing the compound and its byproducts from the body. nih.gov
The analysis of excretion pathways, primarily urine and feces, provides a quantitative measure of how the organism eliminates the compound. The chemical forms of the excreted substances, whether the parent compound or its metabolites, are also identified to complete the metabolic picture.
Interactive Data Table: Summary of ADME Findings for a Related Compound
| ADME Parameter | Observation in Experimental Models | Reference |
| Absorption | Following administration, the compound is absorbed systemically. | |
| Distribution | While some radioactivity is detected in extrapulmonary tissues, the primary accumulation is not widespread. | nih.gov |
| Metabolism | The compound undergoes biotransformation to more polar metabolites. | |
| Excretion | The major pathway for elimination is via the urine, with a significant portion of the administered dose excreted within 72 hours. | nih.gov |
Molecular Mechanisms of Action of S,s Diethyl Ethylphosphonodithioate
Elucidation of Enzyme Inhibition Mechanisms
The interaction of S,S-Diethyl ethylphosphonodithioate with enzymes, most notably acetylcholinesterase, can be characterized by its specific kinetic behavior and the nature of the chemical bond formed.
Competitive, Non-Competitive, and Mixed-Type Inhibition Kinetics
While specific kinetic studies on this compound are not extensively detailed in the public domain, the broader class of organophosphorus compounds typically exhibits complex inhibition patterns. Generally, these compounds can act as competitive, non-competitive, or mixed-type inhibitors. Competitive inhibitors vie with the substrate for the enzyme's active site. Non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency, regardless of substrate binding. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax). The precise kinetic profile of this compound would require specific experimental determination through methods such as Lineweaver-Burk or Dixon plots.
Characterization of Reversible and Irreversible Covalent Inhibition
Organophosphorus compounds are well-documented as irreversible inhibitors of their target enzymes. This irreversibility stems from the formation of a stable covalent bond between the phosphorus atom of the inhibitor and a crucial amino acid residue in the enzyme's active site, typically a serine. This process, known as phosphonylation, renders the enzyme non-functional.
For a related compound, O,S-diethyl phenylphosphonothioate (DEPP), kinetic analysis has shown that its reaction with human acetylcholinesterase and equine butyrylcholinesterase is practically irreversible. nih.gov The inhibition involves a two-step process: the initial formation of a reversible enzyme-inhibitor complex (Michaelis complex), followed by the covalent modification. The strength of this covalent bond typically prevents the enzyme from regaining its function. While some organophosphate-enzyme adducts can undergo a process called "aging," which further strengthens the bond and makes reactivation impossible, a modest recovery of cholinesterases from inhibition by the S-enantiomer of DEPP has been observed with the use of reactivators like pralidoxime. nih.gov This suggests that, at least for some related compounds, a portion of the inhibited enzyme does not undergo rapid aging and can be rescued. Given its structural similarities, it is highly probable that this compound also acts as an irreversible covalent inhibitor.
Cholinesterase Interaction Mechanisms
The primary target of this compound's toxicity is the family of cholinesterase enzymes, which are vital for the proper functioning of the nervous system.
Inhibition of Cholinesterase Enzymes by Organophosphonodithioates
Organophosphonodithioates, a subclass of organophosphorus compounds that includes this compound, are potent inhibitors of cholinesterase enzymes, particularly acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. The inhibition of AChE by organophosphonodithioates leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission. This mechanism is the hallmark of organophosphate poisoning. The inhibitory potency can vary depending on the specific structure of the organophosphonodithioate and the species from which the cholinesterase is derived. For instance, the S-enantiomer of the related compound DEPP is an active inhibitor of human and equine cholinesterases, while both enantiomers are poor inhibitors of eel AChE. nih.gov
Molecular Basis of Enzyme-Inhibitor Binding
The binding of organophosphonodithioates to acetylcholinesterase occurs within the enzyme's active site, a deep and narrow gorge. The process involves the covalent modification of a catalytically essential serine residue (Ser203 in human AChE). The phosphorus atom of the inhibitor is attacked by the hydroxyl group of the serine residue, leading to the formation of a stable phosphonyl-serine adduct and the displacement of a leaving group.
The specific interactions that stabilize the inhibitor within the active site prior to covalent bonding are crucial for its inhibitory activity. These interactions can include hydrophobic interactions with aromatic residues lining the gorge and hydrogen bonding. The stereochemistry of the inhibitor can also play a significant role in its binding and inhibitory potency. For example, the stereospecificity of DEPP inhibition suggests that the orientation of the substituents around the phosphorus atom influences its fit within the active site. nih.gov Molecular modeling studies of other inhibitors have helped to elucidate the precise orientation and interactions within the active site that lead to effective inhibition. nih.gov
Broader Molecular Interactions of this compound in Biological Systems
While the primary mechanism of toxicity for this compound is the inhibition of cholinesterases, it is plausible that this compound and its metabolites could interact with other biological macromolecules. Organophosphorus compounds, in general, are reactive electrophiles and could potentially react with other nucleophilic sites on proteins, DNA, and other cellular components. However, specific research into the broader molecular interactions of this compound beyond cholinesterase inhibition is limited in the available literature. Further investigation would be necessary to identify and characterize any additional molecular targets and the potential toxicological significance of these interactions.
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling for a compound like this compound would involve the identification of its binding partners within a biological system. For organophosphates in general, this extends beyond the primary target of acetylcholinesterase. Research has demonstrated that these compounds can form covalent adducts with other proteins, notably with tyrosine residues. nih.govscilit.com This suggests a broader range of potential protein interactions that are not confined to active site serines.
The common feature of these tyrosine-protein interactions is often the presence of nearby positively charged amino acid residues, which can activate the phenolic hydroxyl group of tyrosine, making it more susceptible to reaction with the organophosphate. nih.gov This indicates a binding motif that is not dependent on a specific consensus sequence, but rather on the three-dimensional arrangement of amino acids that create a favorable electrostatic environment. nih.gov
Furthermore, some organophosphorus pesticides have been shown to induce protein cross-linking. acs.org This phenomenon, observed with compounds like chlorpyrifos (B1668852) oxon, dichlorvos, and diazinon, can occur between lysine (B10760008) and glutamate (B1630785) or aspartate residues. acs.org Such cross-linking suggests that the organophosphate can act as a catalyst for the formation of new covalent bonds within or between protein molecules, a mechanism that could contribute to cellular dysfunction independent of direct enzyme inhibition.
A summary of potential protein interactions for organophosphates, which may be relevant for this compound, is presented below.
Table 1: Potential Protein Interactions of Organophosphate Compounds
| Interaction Type | Target Amino Acid(s) | Interacting Compound Class | Potential Consequence |
|---|---|---|---|
| Covalent Adduct Formation | Serine | Organophosphates | Enzyme Inhibition (e.g., Acetylcholinesterase) |
| Covalent Adduct Formation | Tyrosine | Organophosphates | Altered Protein Function |
Characterization of Binding Affinities and Molecular Recognition Events
The interaction between an organophosphate and its target protein is a multi-step process that begins with the initial non-covalent binding of the ligand to the protein's active site or another binding pocket. This initial recognition is governed by a combination of factors including shape complementarity, hydrophobic interactions, and electrostatic forces. For acetylcholinesterase, the active site is buried, and the initial binding is guided by interactions with residues in a "gorge" leading to the catalytic center. capes.gov.br
Following initial binding, the key molecular recognition event for many organophosphates is the nucleophilic attack by a reactive serine or tyrosine residue on the phosphorus atom of the organophosphate. This results in the formation of a stable, covalent phosphyl-protein adduct and the displacement of a leaving group from the organophosphate. nih.gov The efficiency of this reaction is a major determinant of the compound's inhibitory potency.
It is important to note that organophosphorothioates, the subclass to which this compound belongs, are generally less reactive than their organophosphate counterparts. acs.org This suggests that the rate of covalent modification and, consequently, the apparent binding affinity might be lower for this compound compared to analogous organophosphates.
The table below outlines the key molecular events involved in the binding of organophosphates to target proteins.
Table 2: Molecular Recognition Events in Organophosphate-Protein Interactions
| Event | Description | Key Molecular Forces/Interactions |
|---|---|---|
| Initial Binding | Non-covalent association of the organophosphate with the protein's binding site. | Shape complementarity, hydrophobic interactions, electrostatic interactions. |
| Covalent Modification | Nucleophilic attack by a protein residue (e.g., serine, tyrosine) on the phosphorus atom. | Formation of a covalent bond. |
Structure Activity Relationship Investigations of S,s Diethyl Ethylphosphonodithioate Analogs
Correlating Structural Features with Biological and Chemical Activities
The biological and chemical activities of S,S-diethyl ethylphosphonodithioate analogs are intricately linked to their molecular structure. Key structural features that are often modulated to study these correlations include the nature of the alkyl groups attached to the sulfur atoms and the substituents on the ethylphosphonate backbone.
Research on structurally related compounds, such as S-alkyl S,S-diaryl phosphorotrithioates, has provided valuable insights into the SAR of phosphonodithioates. Studies have shown that the nematicidal activity of these compounds is significantly influenced by the steric, electronic, and hydrophobic properties of the substituents. For instance, in a series of S-alkyl S,S-diaryl phosphorotrithioates, the steric effect of the alkyl group attached to the sulfur, as quantified by the STERIMOL parameter B4, was a major determinant of nematicidal activity. ird.fr This suggests that the size and shape of the substituents play a crucial role in the interaction with the biological target.
Furthermore, the electronic nature of substituents on the aromatic ring in these analogs also impacts their activity. The presence of electron-withdrawing groups on the benzene (B151609) ring was found to enhance nematicidal activity. ird.fr This indicates that the electronic properties of the molecule, which influence its reactivity and binding affinity, are critical for its biological function. The lipophilicity, or hydrophobicity, of the substituents is another key factor, with less lipophilic groups on the benzene ring contributing to increased activity. ird.fr
These findings from related phosphorotrithioates can be extrapolated to hypothesize the SAR of this compound analogs. Variations in the length and branching of the S-alkyl chains and modifications to the ethyl group on the phosphorus atom would likely lead to significant changes in their biological potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phosphonodithioates
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. springernature.comresearchgate.net This powerful tool is widely employed in the design and optimization of new pesticides. springernature.com
Development of Spectral-SAR Methodologies
While specific Spectral-SAR (Structure-Activity Relationship) methodologies for this compound are not extensively documented in publicly available literature, the principles of this approach involve correlating spectral data (e.g., from NMR, IR, or Mass Spectrometry) with biological activity. This technique can potentially identify key structural motifs and electronic features that are crucial for the compound's function without the need for calculating a wide range of molecular descriptors.
Application of Hansch and Other Multi-variate Statistical Models
Hansch analysis is a classic QSAR approach that correlates biological activity with physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants, σ), and steric effects (Taft parameters, Es). ird.fr Multiple linear regression (MLR) is a common statistical method used in Hansch analysis to develop the QSAR equation.
In a study on S-alkyl S,S-diaryl phosphorotrithioates, a multiple regression analysis was successfully used to develop a QSAR model for their nematicidal activity. ird.fr The resulting equation highlighted the significant contributions of the STERIMOL steric parameter (B4) for the S-alkyl group, and the electronic (σ) and lipophilicity (π) parameters for the aromatic substituents. ird.fr The model demonstrated that smaller alkyl groups on the sulfur and less lipophilic, more electron-withdrawing groups on the aryl rings favored higher nematicidal activity. ird.fr
Such models are invaluable for predicting the activity of newly designed analogs and for understanding the mechanism of action at a molecular level.
Stereochemical Influences on the Activity of Phosphonodithioate Isomers
This compound possesses a chiral center at the phosphorus atom, meaning it can exist as two enantiomers (mirror images). It is well-established in pesticide science that stereochemistry can have a profound impact on biological activity. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one isomer being significantly more active (the eutomer) than the other (the distomer).
Designing Analogs with Modified Selectivity or Environmental Persistence
A primary goal in pesticide research is to design analogs with improved selectivity towards target pests and reduced persistence in the environment, thereby minimizing harm to non-target organisms and ecosystems. The insights gained from SAR and QSAR studies are instrumental in achieving this.
By understanding which structural features govern activity and persistence, researchers can rationally design new molecules. For instance, to modify selectivity, one could introduce functional groups that are preferentially metabolized by non-target organisms, rendering the compound inactive.
Advanced Analytical Techniques for Characterization and Quantification of S,s Diethyl Ethylphosphonodithioate
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the elucidation of the molecular structure and functional groups present in S,S-Diethyl ethylphosphonodithioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the phosphorus environment in this compound. While specific experimental data for this compound is not extensively available in public literature, the expected chemical shifts and couplings can be inferred from data on structurally similar compounds.
¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group attached directly to the phosphorus atom and the two S-ethyl groups. The methylene (B1212753) protons of the S-ethyl groups would likely appear as a multiplet due to coupling with both the adjacent methyl protons and the phosphorus atom. The methyl protons would present as a triplet. The ethyl group on the phosphorus would show a methylene group signal split into a doublet of quartets and a methyl group signal as a triplet of doublets.
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each carbon environment. The carbon atoms closer to the phosphorus and sulfur atoms would exhibit characteristic chemical shifts and C-P coupling constants.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. researchgate.net For phosphonodithioates, the ³¹P chemical shift is expected in a specific region, providing direct evidence of the phosphorus oxidation state and its bonding environment. researchgate.netresearchgate.net In related phosphonate (B1237965) compounds, the chemical shifts are influenced by the nature of the substituents. rsc.org
Predicted NMR Data for this compound Due to the lack of specific experimental data in the searched literature, this table is predictive and based on general principles and data from analogous structures.
Interactive Data Table: Predicted NMR Chemical Shifts (ppm)| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (P-CH₂CH₃) | 2.0 - 2.5 | dq | J(H,H) ≈ 7, J(H,P) ≈ 15-20 |
| ¹H (P-CH₂CH₃) | 1.1 - 1.4 | t | J(H,H) ≈ 7 |
| ¹H (S-CH₂CH₃) | 2.8 - 3.2 | dq | J(H,H) ≈ 7.5, J(H,P) ≈ 10-15 |
| ¹H (S-CH₂CH₃) | 1.3 - 1.6 | t | J(H,H) ≈ 7.5 |
| ¹³C (P-CH₂CH₃) | 25 - 35 | d | J(C,P) ≈ 130-140 |
| ¹³C (P-CH₂CH₃) | 5 - 15 | d | J(C,P) ≈ 5-10 |
| ¹³C (S-CH₂CH₃) | 20 - 30 | d | J(C,P) ≈ 4-8 |
| ¹³C (S-CH₂CH₃) | 10 - 20 | s | - |
| ³¹P | 80 - 100 | - | - |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation. Key vibrational frequencies are associated with specific bonds.
The IR spectrum is expected to display characteristic absorption bands for the P=O (phosphoryl) group, P-S (thiophosphoryl), C-S, and C-H bonds. The exact positions of these bands can provide insights into the molecular structure.
Expected Infrared Absorption Bands for this compound This table is based on characteristic vibrational frequencies for similar organophosphorus compounds as specific data for the target molecule is not readily available.
Interactive Data Table: Characteristic IR Absorptions| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H stretch (alkane) | 2850-3000 | Medium-Strong |
| P=O stretch | 1200-1260 | Strong |
| P-S stretch | 600-800 | Medium-Strong |
| C-S stretch | 600-700 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound with high accuracy. By providing a highly precise mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula. This is particularly important in distinguishing between isomers and compounds with similar nominal masses. The fragmentation pattern observed in the mass spectrum also offers valuable structural information.
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for the separation of this compound from complex matrices and for its quantification.
Hyphenated Techniques (e.g., HPLC-MS) for Trace Analysis
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly sensitive and selective method for the trace analysis of organophosphorus compounds. This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. For a compound like this compound, a reversed-phase HPLC method would likely be employed, using a C18 column. The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides high specificity and allows for quantification at very low levels through methods like multiple reaction monitoring (MRM). mdpi.comuq.edu.au
Gas Chromatography (GC) for Purity and Mixture Analysis
Gas Chromatography (GC) is a robust technique for assessing the purity of this compound and analyzing its presence in mixtures. analysis.rs Given its volatility, this compound is amenable to GC analysis. A capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane, would be used for separation. Detection can be achieved using various detectors, including a Flame Ionization Detector (FID) for general purity analysis or a more selective detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity for phosphorus-containing compounds. nih.gov Coupling GC with a mass spectrometer (GC-MS) provides definitive identification based on both retention time and mass spectrum. researchgate.net
Typical GC Parameters for Organophosphorus Compound Analysis This table provides a general set of parameters that could be adapted for the analysis of this compound.
Interactive Data Table: GC Method Parameters| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min hold), ramp at 10 °C/min to 280 °C (5 min hold) |
| Detector | FID, FPD, or MS |
| Detector Temperature | 300 °C |
Radio-labeling Techniques for Metabolic and Environmental Fate Studies
Radio-labeling is a critical technique in the study of the metabolic and environmental fate of xenobiotics like this compound. This method involves the incorporation of a radioactive isotope, such as Carbon-14 (¹⁴C) or Hydrogen-3 (³H), into the chemical structure of the compound. The use of radio-labeled compounds allows for precise tracking and quantification of the parent compound and its metabolites in various biological and environmental matrices.
The synthesis of radio-labeled this compound would typically involve introducing a radioactive atom at a position in the molecule that is unlikely to be cleaved off during metabolic transformation. For instance, labeling the ethyl group attached to the phosphorus atom with ¹⁴C would be a common strategy.
Metabolic Fate Studies:
In metabolic studies, radio-labeled this compound is administered to a test organism, and the distribution, metabolism, and excretion of the radioactivity are monitored over time. This allows researchers to:
Determine the extent of absorption: By measuring the radioactivity in blood or plasma.
Identify major metabolic pathways: By isolating and identifying radio-labeled metabolites in urine, feces, and tissues.
Quantify tissue distribution: By measuring radioactivity in various organs and tissues at different time points after administration.
Calculate the rate and routes of excretion: By measuring the radioactivity in expired air, urine, and feces.
A hypothetical study design for investigating the metabolism of ¹⁴C-S,S-Diethyl ethylphosphonodithioate is presented in the table below.
| Parameter | Experimental Detail |
| Test System | Laboratory animal models (e.g., rats) |
| Test Substance | ¹⁴C-labeled this compound |
| Sample Collection | Blood, urine, feces, and various tissues at specified time intervals |
| Analytical Techniques | Liquid Scintillation Counting (LSC) for quantification of total radioactivity, High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector for metabolite profiling, and Mass Spectrometry (MS) for metabolite identification. |
Environmental Fate Studies:
In environmental fate studies, radio-labeled this compound is introduced into controlled environmental systems, such as soil or water microcosms, to simulate its behavior in the environment. These studies are crucial for assessing the potential for environmental contamination and the persistence of the compound. Key aspects investigated include:
Degradation: The breakdown of the compound in soil and water by biotic and abiotic processes.
Mobility: The potential for the compound to leach through the soil profile and contaminate groundwater.
Bioaccumulation: The uptake and accumulation of the compound in aquatic and terrestrial organisms.
Metabolism in organisms: The transformation of the compound by microorganisms and plants.
The use of radio-labeling offers significant advantages in these studies, including high sensitivity and the ability to conduct a mass balance, ensuring that all of the applied radioactivity is accounted for at the end of the study. battelle.org
Enzyme Assays for Biochemical Activity Assessment
Enzyme assays are fundamental in vitro tools for assessing the biochemical activity of compounds like this compound. As an organophosphorus compound, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. nih.gov
Acetylcholinesterase (AChE) Inhibition Assay:
The most common enzyme assay used to evaluate the activity of this compound is the AChE inhibition assay. This assay measures the ability of the compound to inhibit the activity of AChE, which is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov
A widely used method for this assay is the Ellman's method, a colorimetric assay that is simple, robust, and can be adapted for high-throughput screening. nih.gov The principle of the assay is as follows:
AChE is incubated with the test compound (this compound) for a specific period.
A substrate, typically acetylthiocholine (B1193921), is added. If AChE is active, it will hydrolyze acetylthiocholine to thiocholine.
Thiocholine then reacts with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 2-nitrobenzoate-5-mercaptothiocholine, and 5-thio-2-nitrobenzoic acid.
The intensity of the yellow color is measured spectrophotometrically at a wavelength of 412 nm.
The degree of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in its absence.
The results of AChE inhibition assays are typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.
The table below shows example IC₅₀ values for the inhibition of human acetylcholinesterase by some organophosphate compounds, illustrating the type of data generated from such assays.
| Compound | IC₅₀ (µM) |
| Chlorpyrifos-oxon | 0.2 |
| Diazinon-oxon | 29 |
| Phosmet-oxon | Not specified |
Data for illustrative purposes for related organophosphates. nih.gov
These in vitro enzyme assays are crucial for structure-activity relationship (SAR) studies, allowing researchers to understand how chemical modifications to the this compound molecule affect its biochemical activity.
Computational Chemistry Approaches in the Study of S,s Diethyl Ethylphosphonodithioate
Theoretical Chemistry Fundamentals Applied to Organophosphonodithioates
The application of theoretical chemistry to organophosphonodithioates like S,S-Diethyl ethylphosphonodithioate is grounded in the principles of quantum mechanics and statistical mechanics. These fundamentals allow for the modeling of molecular behavior and properties.
Quantum mechanics simulations are instrumental in elucidating the electronic structure and inherent reactivity of molecules. These methods solve the Schrödinger equation for a given molecule to provide information about its electron distribution, molecular orbitals, and energy. The insights gained from these simulations are crucial for understanding the chemical behavior of this compound. The distribution of electron density, for example, can indicate the nucleophilic and electrophilic sites within the molecule, which are key to its reactivity.
The reactivity of organophosphorus compounds is often explored through the lens of Frontier Molecular Orbital (FMO) theory. The energy of the Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. For instance, in related organophosphorus compounds, a smaller HOMO-LUMO gap has been correlated with increased reactivity.
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the study of the dynamic behavior of molecules and their ensembles. Based on the principles of statistical mechanics, MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling is a key approach to unraveling the intricate details of chemical reactions involving organophosphonodithioates. These methods can map out the entire reaction landscape, identifying key species and the energy barriers that govern the reaction rate.
A significant advantage of computational modeling is its ability to predict the structure and energy of transient species such as reaction intermediates and transition states. These species are often difficult, if not impossible, to isolate and characterize experimentally due to their short lifetimes. By mapping the potential energy surface of a reaction, computational methods can locate the saddle points corresponding to transition states, which are critical for determining the reaction's activation energy.
For instance, in the study of phosphoryl transfer reactions, computational methods have been used to identify and characterize transition states, providing a detailed picture of the bond-breaking and bond-forming processes. nih.gov In reactions involving organophosphorus compounds, such as hydrolysis, the geometry of the transition state can reveal whether the mechanism is more associative or dissociative in nature.
Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational reaction mechanism studies. Ab initio methods are based on first principles and solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. nih.gov DFT, on the other hand, uses the electron density to calculate the energy of a system, providing a good balance between accuracy and computational efficiency. mdpi.com
DFT calculations have been successfully used to investigate the mechanisms of various reactions involving organophosphorus compounds. For example, a DFT study on the S-arylation of phosphorothioate (B77711) diesters elucidated the free energy profile of the reaction, rationalizing the selectivity for S-arylation over O-arylation. acs.orgnih.gov Such studies typically involve geometry optimization of reactants, products, intermediates, and transition states, followed by frequency calculations to confirm their nature and to obtain thermodynamic data. The choice of the functional and basis set in DFT calculations is crucial for obtaining reliable results.
Below is a table summarizing common DFT functionals and basis sets used in the study of organophosphorus compounds:
| Methodology | Description | Typical Application |
| DFT Functionals | ||
| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimizations and energy calculations of organic and organometallic compounds. |
| M06-2X | A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions. | Often used for studying reaction mechanisms and thermochemistry. |
| ωB97X-D | A long-range corrected hybrid functional with empirical dispersion correction. | Suitable for systems where non-covalent interactions are important, such as in ligand-protein binding. nih.gov |
| Basis Sets | ||
| 6-31G(d) | A Pople-style basis set that includes polarization functions on heavy atoms. | A common choice for geometry optimizations of medium-sized organic molecules. |
| 6-311+G(d,p) | A larger Pople-style basis set with diffuse functions and polarization functions on both heavy and hydrogen atoms. | Used for more accurate energy calculations and for systems with anionic character. |
| def2-TZVP | A triple-zeta valence basis set with polarization functions. | Offers a good balance of accuracy and computational cost for a wide range of applications. |
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used in drug discovery and to understand the mechanism of action of bioactive compounds. For this compound, which may act as an inhibitor of enzymes like acetylcholinesterase, molecular docking can provide valuable insights into its binding mode and affinity.
The docking process involves sampling a large number of possible conformations of the ligand within the active site of the protein and scoring them based on a scoring function that estimates the binding free energy. The results of a docking study can identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.
For example, molecular docking studies of various organophosphate pesticides with acetylcholinesterase have revealed the crucial role of specific residues in the active site gorge for binding and inhibition. nih.gov These studies can guide the design of more potent or selective inhibitors. While direct molecular docking studies of this compound are not prevalent in the literature, the methodology is directly applicable and would likely show interactions with key residues in the active site of target enzymes.
The following table outlines the key steps and considerations in a typical molecular docking study:
| Step | Description | Key Considerations |
| 1. Receptor Preparation | The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB) and prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site. | The quality of the crystal structure is crucial. The protonation state of titratable residues can significantly affect the results. |
| 2. Ligand Preparation | The 3D structure of the ligand (e.g., this compound) is generated and optimized to find its low-energy conformation. | The correct tautomeric and ionization state of the ligand must be used. |
| 3. Docking Simulation | A docking algorithm systematically searches for the best binding poses of the ligand in the receptor's active site. | The choice of docking algorithm and scoring function can influence the outcome. |
| 4. Analysis of Results | The predicted binding poses are analyzed to identify the most likely binding mode and the key interactions with the receptor. | The top-ranked poses should be visually inspected for chemical reasonability. The results should ideally be validated with experimental data. |
Predicting Binding Affinities and Specific Interactions
Computational methods are instrumental in predicting how this compound interacts with biological targets. Techniques like the linear interaction energy (LIE) method can be employed to estimate the binding affinities of ligands to their protein receptors. The LIE method has been successfully used to predict inhibitor affinity in various biological systems. nih.gov For instance, in studies of other complex biological systems, optimized empirical parameters within the LIE method have shown good correlation with experimental values, validating their use in assessing binding affinities. nih.gov This approach could theoretically be applied to understand the interactions of this compound with its potential biological targets.
Molecular dynamics (MD) simulations are another powerful tool. Extensive MD simulations can provide detailed information on the binding modes of small molecules within protein binding sites. nih.gov By running simulations over significant timescales, researchers can observe the dynamic nature of the interactions between the ligand and the protein, offering a more complete picture than static docking models.
Exploring Enzyme-Inhibitor Complexes
The inhibition of enzymes is a key area of interest for organophosphorus compounds. Computational chemistry allows for the detailed exploration of enzyme-inhibitor complexes involving compounds structurally related to this compound. Through molecular docking and MD simulations, researchers can visualize and analyze the specific interactions that lead to enzyme inhibition. These simulations can reveal crucial details about the orientation of the inhibitor in the active site, the formation of covalent bonds, and the conformational changes in the enzyme upon binding.
Machine Learning and Chemoinformatics in this compound Research
The fields of machine learning and chemoinformatics are revolutionizing the study of chemical compounds, including organophosphates like this compound. nih.gov Chemoinformatics provides the tools to manage and analyze large chemical datasets, which is essential for modern drug discovery and chemical research. springernature.com
Development of Predictive Models for Chemical and Biological Properties
Machine learning algorithms are increasingly used to develop predictive models for various chemical and biological properties. nih.gov These models learn from existing data to predict the properties of new or uncharacterized compounds. For this compound, machine learning models could be trained to predict its bioactivity, toxicity, and physicochemical properties based on its molecular structure. nih.gov Common machine learning methods used in chemoinformatics include artificial neural networks (ANNs) and support vector machines (SVMs), which have been applied to predict a wide range of properties from kinase inhibition to aqueous toxicity. nih.gov
The process typically involves two main stages: first, the chemical structure is encoded into a numerical feature vector, and second, a machine learning algorithm maps this vector to the property of interest. nih.gov This data-driven approach can significantly accelerate the screening and characterization of novel compounds.
Data-Driven Approaches for Molecular Design
Beyond prediction, machine learning and chemoinformatics also enable data-driven approaches to molecular design. By analyzing structure-activity relationships within large datasets of organophosphorus compounds, it may be possible to design new molecules with desired properties. This could involve modifying the structure of this compound to enhance its efficacy for a specific application or to reduce potential off-target effects.
Quantum Computational Chemistry for Complex Phosphonodithioate Systems
While classical computational methods are powerful, quantum computational chemistry offers a higher level of theory to study the electronic structure and reactivity of complex molecules like phosphonodithioates. Quantum mechanics (QM) calculations can provide highly accurate information about bond energies, reaction mechanisms, and spectroscopic properties. For organophosphorus compounds, QM methods can be particularly useful for studying the details of their reactions with biological nucleophiles, such as the active site serine of acetylcholinesterase.
Data Management and Sharing in Computational Chemistry (FAIR Data Principles)
The FAIR (Findable, Accessible, Interoperable, and Reusable) data principles are becoming increasingly important in computational chemistry to ensure that the vast amounts of data generated are well-managed and can be effectively shared and reused. nfdi4chem.deic.ac.uk Adhering to FAIR principles means that computational data, such as the inputs and outputs of simulations for this compound, should be findable through global search indices, accessible with clear instructions, interoperable with standard applications, and have a reuse license. ic.ac.uk This is crucial for avoiding the duplication of computationally expensive calculations and for building upon previous research. nfdi4chem.deic.ac.uk The implementation of FAIR data practices in computational chemistry research on organophosphorus compounds will facilitate greater collaboration and accelerate scientific discovery. nfdi4chem.de
Q & A
Q. What are the standard synthetic routes for S,S-diethyl ethylphosphonodithioate, and how can purity be validated?
The compound is synthesized via refluxing equimolar mixtures of O-phenyl ethylphosphonothionochloride, thiophenol derivatives (e.g., p-thiocresol), and triethylamine in benzene. Purity is validated using nuclear magnetic resonance (NMR) for structural confirmation and elemental analysis to verify stoichiometry. Melting point determination (46–48°C) and solubility profiles (insoluble in water, soluble in acetone) are additional quality checks .
Q. What analytical techniques are recommended for identifying this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is optimal for trace detection due to its volatility. For structural confirmation, combine NMR (to resolve ethyl and phenyl substituents) with Fourier-transform infrared spectroscopy (FTIR) to identify P=S and P-O-C vibrational bands. Cross-reference with CAS 944-22-9 and IUPAC name (O-ethyl S-phenyl ethylphosphonodithioate) for database alignment .
Q. How can researchers assess the solubility and stability of fonofos in soil matrices?
Conduct soil column experiments using attapulgite granules as a carrier (10% active ingredient). Monitor degradation via high-performance liquid chromatography (HPLC) over 12 weeks. Compare results with Table 1 data, where soil stability was maintained at >80% efficacy for 8–10 weeks. Note that solubility in acetone aids in extraction for quantification .
Advanced Research Questions
Q. How should experimental designs address contradictory insecticidal efficacy data in long-term soil studies?
Inconsistencies in kill rates (e.g., 80% vs. 100% at 10 ppm) may arise from variable soil pH, microbial activity, or moisture. Implement controlled microcosm studies with standardized soil types (e.g., loam vs. sandy soils) and replicate treatments. Use ANOVA to statistically differentiate environmental vs. compound-specific factors .
Q. What methodologies optimize structure-activity relationship (SAR) studies for phosphonodithioate analogues?
Synthesize derivatives with substituent variations (e.g., m-tolyl, p-tert-butyl phenyl) and test insecticidal activity against Diabrotica spp. Use computational tools (e.g., molecular docking) to correlate efficacy with electron-withdrawing/donating groups. Prioritize analogues with >90% kill rates at 10 ppm and low LC50 in ecotoxicity assays .
Q. How can zebrafish models be adapted to evaluate acute fonofos toxicity in aquatic ecosystems?
Expose adult zebrafish (Danio rerio) to fonofos concentrations (1–50 ppm) for 96 hours. Perform histopathological analysis of skeletal muscle tissues and measure acetylcholinesterase (AChE) inhibition. Use biometric parameters (e.g., swim behavior, survival rates) to establish NOAEL/LOAEL thresholds. Validate with GC-MS quantification of tissue residues .
Q. What strategies resolve discrepancies in soil persistence data between lab and field studies?
Lab studies may overestimate persistence due to controlled conditions. Deploy field trials with soil cores spiked with C-labeled fonofos. Track metabolite formation (e.g., ethylphosphonic acid) via liquid scintillation counting and compare half-lives with lab data. Adjust models for factors like rainfall and temperature fluctuations .
Methodological Notes
- Data Interpretation : Cross-reference CAS 944-22-9 with regulatory databases (e.g., EPA) for ecotoxicological thresholds.
- Safety Protocols : Use LD50 data (rat oral: 6 mg/kg) to design PPE requirements and waste disposal protocols .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines (e.g., zebrafish husbandry at 28°C, pH 7.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
